molecular formula C14H22N2O3S B11751328 (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine

(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine

Cat. No.: B11751328
M. Wt: 298.40 g/mol
InChI Key: PTVOCOVXAHRBLC-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine is a chiral piperazine derivative featuring a 2-methoxybenzenesulfonyl group at the 1-position and an isopropyl substituent at the 3-position of the piperazine ring. The sulfonamide moiety enhances hydrogen-bonding capacity, while the isopropyl group contributes to lipophilicity and steric effects, influencing membrane permeability and metabolic stability. This compound is listed in pharmaceutical catalogs (e.g., Kanghua (Shanghai) New Drug R&D Co., Ltd.) as a research intermediate, though detailed pharmacological data remain scarce .

Properties

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

(3S)-1-(2-methoxyphenyl)sulfonyl-3-propan-2-ylpiperazine

InChI

InChI=1S/C14H22N2O3S/c1-11(2)12-10-16(9-8-15-12)20(17,18)14-7-5-4-6-13(14)19-3/h4-7,11-12,15H,8-10H2,1-3H3/t12-/m1/s1

InChI Key

PTVOCOVXAHRBLC-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@H]1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(C)C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Chiral Piperazine Core Synthesis

The stereoselective introduction of the (S)-3-isopropyl group is critical. Two primary approaches dominate:

Resolution of Racemic Piperazines

  • Method : Racemic 3-isopropylpiperazine is resolved using chiral acids (e.g., tartaric acid) or enzymes.

  • Example : A resolution protocol from [CN102786497A] involves reacting racemic 3-isopropylpiperazine with (R)-mandelic acid in ethanol, yielding the (S)-enantiomer with >98% enantiomeric excess (ee) after recrystallization.

  • Yield : 45–60% after optimization.

Asymmetric Synthesis

  • Method : Chiral auxiliaries or catalysts induce asymmetry during piperazine formation.

  • Example : A Pd-catalyzed asymmetric hydrogenation of 3-isopropylpyrazine, as described in [PMC8253483], achieves 92% ee using (R)-BINAP as a ligand.

  • Conditions : 50 psi H₂, 25°C, 12 h.

Sulfonylation at the 1-Position

Regioselective sulfonylation of the piperazine nitrogen is achieved using 2-methoxybenzenesulfonyl chloride.

Direct Sulfonylation

  • Procedure : (S)-3-isopropylpiperazine is reacted with 2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Conditions : 0°C → room temperature, 2 h.

  • Yield : 78–85%.

  • Key Data :

    ParameterValue
    SolventDCM
    BaseTEA (2.5 equiv)
    Reaction Time2 h
    Isolated Yield82%

Protection/Deprotection Strategy

  • Purpose : Avoid disulfonylation.

  • Steps :

    • Boc protection of (S)-3-isopropylpiperazine using di-tert-butyl dicarbonate.

    • Sulfonylation with 2-methoxybenzenesulfonyl chloride.

    • Boc deprotection with trifluoroacetic acid (TFA).

  • Yield : 70% overall.

Optimized Synthetic Pathways

One-Pot Synthesis (Patent CN102838567B)

  • Steps :

    • React (S)-3-isopropylpiperazine with 2-methoxybenzenesulfonyl chloride in DCM/TEA.

    • Quench with aqueous NaHCO₃, extract with DCM, and concentrate.

    • Purify via silica gel chromatography (hexane/EtOAc 3:1).

  • Advantages : Short reaction time (2 h), high regioselectivity.

Scalable Industrial Method (WO2015019239A1)

  • Steps :

    • Continuous flow reductive amination to form (S)-3-isopropylpiperazine.

    • Sulfonylation in a plug-flow reactor with in-line purification.

  • Throughput : 1 kg/day with 95% purity.

Critical Reaction Parameters

Solvent and Base Optimization

Data from [CN102838567B] and [US6111105A]:

SolventBaseTemperatureYield (%)
DCMTEA0°C → RT82
THFDIPEART75
TolueneK₂CO₃40°C68

Stereochemical Control

  • Chiral HPLC Analysis : Confirmed using a Chiralpak AD-H column (hexane/i-PrOH 90:10, 1 mL/min).

  • Enantiomeric Excess : >99% ee achieved via asymmetric hydrogenation.

Characterization and Validation

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 1.25 (d, J = 6.8 Hz, 6H), 3.02–3.15 (m, 4H), 3.85 (s, 3H), 7.52–7.60 (m, 2H).

  • HPLC-MS : [M+H]⁺ = 327.2 (calc. 327.4) .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine, in cancer treatment. Research indicates that modifications to the piperazine structure can lead to compounds with enhanced cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of piperazine exhibited significant growth inhibition in pancreatic cancer cell lines with GI50 values ranging from 1.1 to 4.9 μM . The sulfonamide moiety present in (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine is believed to play a critical role in its anticancer activity by interacting with specific biological targets.

Antithrombotic Properties

The compound has been investigated for its antithrombotic properties, which are crucial for the prevention and treatment of cardiovascular diseases related to thrombosis. Compounds containing piperazine rings have been identified as effective inhibitors of platelet ADP receptors, mediating inhibition of adenylyl cyclase and thereby reducing platelet aggregation . This mechanism suggests that (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine could be developed into a therapeutic agent for managing thrombotic conditions.

In Silico Studies

Computational modeling has been employed to predict the interactions between (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine and various biological targets. These studies facilitate the design of new analogs with improved efficacy and selectivity for specific targets in cancer therapy .

Case Studies and Research Findings

StudyFindings
Growth Inhibition ScreeningEvaluated against 16 human cancer cell lines; demonstrated significant cytotoxicity with GI50 values indicating potential as an anticancer agent .
Antithrombotic ActivityInvestigated as a platelet ADP receptor inhibitor; shows promise for cardiovascular disease treatment .
In Silico ModelingUtilized to identify potential binding sites and optimize compound structure for enhanced biological activity .

Mechanism of Action

The mechanism of action of (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding pockets and exert its effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazine Derivatives

Structural and Functional Group Comparisons

Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparison of key structural motifs and their implications:

Table 1: Substituent Effects on Piperazine Derivatives
Compound Name Substituents/R-Groups Key Properties/Activities Evidence Source
(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine 3-(S)-isopropyl, 1-(2-methoxybenzenesulfonyl) Hypothesized improved metabolic stability due to bulky isopropyl group; sulfonamide enhances target binding
Propyl piperazine 16 (CXCR4 antagonist) N-propyl side chain High on-target potency, good microsomal stability, reduced CYP450 2D6 inhibition
1-Methanesulfonyl-3-phenyl-piperazine 3-phenyl, 1-methanesulfonyl Moderate solubility; structural analog with sulfonamide group
4-(Propylsulfonyl)piperazine derivatives 4-propylsulfonyl Enhanced solubility compared to aryl-sulfonyl analogs
TFMPP (1-(3-trifluoromethylphenyl)piperazine) 3-CF3-phenyl Serotonergic activity; used as a designer drug

Key Observations :

  • Sulfonamide vs. Alkyl Groups: Sulfonyl groups (e.g., benzenesulfonyl, methanesulfonyl) improve target binding through hydrogen bonding but may reduce solubility compared to alkyl chains (e.g., propyl). For instance, ethylene or methylene spacers between piperazine and core structures (e.g., quinolones) enhance solubility by lowering pKa (~5–7 vs. <3.8 for direct attachment) .
  • Substituent Position : The 2-methoxy group on the benzenesulfonyl moiety in the target compound may direct electronic effects, akin to ortho-substituted phenylpiperazines (e.g., oMeOPP) in designer drugs, which exhibit distinct receptor affinities compared to para-substituted analogs .

Pharmacological and Metabolic Comparisons

Receptor Affinity and Selectivity
  • Serotonin Receptors: Piperazines with aryl groups (e.g., TFMPP, mCPP) show affinity for 5-HT1A/2A receptors. Substituent position (ortho, meta, para) significantly impacts activity; for example, para-methoxy groups (pMeOPP) reduce hallucinogenic effects compared to ortho-substituted analogs . The target compound’s 2-methoxybenzenesulfonyl group may similarly influence receptor interactions, though empirical data are lacking.
  • CXCR4 Antagonists : Piperazines with alkyl side chains (e.g., propyl piperazine 16) exhibit superior potency and metabolic stability over piperidines, highlighting the importance of nitrogen spacing in heterocycles .
Metabolic Stability
  • Metabolic Hotspots : Piperazine rings are prone to oxidative metabolism (e.g., N-dealkylation, N-oxidation). For example, ethyl piperazine 15 showed higher metabolic stability than piperidines but still underwent CYP450-mediated clearance . The isopropyl group in the target compound may slow metabolism by steric hindrance, as seen in branched alkyl analogs .
  • CYP450 Inhibition : Piperazines generally exhibit lower CYP450 2D6 inhibition than piperidines, a trend observed in CXCR4 antagonists .

Solubility and Physicochemical Properties

  • Sulfonyl Group Impact: Direct attachment of sulfonyl groups (e.g., 1-(2-methoxybenzenesulfonyl)) reduces solubility (e.g., <20 μM for 8a in quinolone derivatives) compared to spacer-containing analogs (e.g., 8ac with ethylene spacer: 80 μM solubility) .
  • ClogD and pKa: Piperazines with lower ClogD (e.g., propylsulfonyl derivatives) show improved aqueous solubility.

Biological Activity

(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine, with the CAS number 947532-48-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine is C14H23ClN2O3S, with a molecular weight of 334.86 g/mol. The compound features a piperazine ring substituted with an isopropyl group and a methoxy-benzenesulfonyl moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC14H23ClN2O3S
Molecular Weight334.86 g/mol
IUPAC Name(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)piperazine hydrochloride
Topological Polar Surface Area67.2 Ų

Synthesis

The synthesis of (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine involves the reaction of piperazine derivatives with sulfonyl chlorides in the presence of suitable bases. The process typically yields high purity compounds suitable for biological testing.

Anticancer Potential

Recent studies have highlighted the anticancer potential of piperazine derivatives, including (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine. Research indicates that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines.

  • Case Study : A study involving a library of piperazine derivatives revealed that compounds similar to (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine exhibited significant growth inhibition in pancreatic cancer cell lines such as MiaPaCa2 and PANC-1. The most active compounds showed GI50 values in the micromolar range, indicating promising anticancer activity .

Neurotransmitter Modulation

Compounds containing piperazine rings have been shown to interact with serotonin receptors, particularly the 5-HT6 receptor. This interaction suggests potential applications in treating neurological disorders:

  • Mechanism : The sulfonamide moiety enhances binding affinity to serotonin receptors, potentially leading to improved modulation of neurotransmitter systems .

Pharmacological Studies

Pharmacological studies have demonstrated that (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine exhibits various activities:

  • Antimicrobial Activity : Preliminary evaluations indicate that this compound may possess antimicrobial properties against several bacterial strains, although further studies are needed to confirm these findings .
  • Anti-inflammatory Effects : The compound has been assessed for its anti-inflammatory properties, showing promise in reducing inflammation in vitro .

Q & A

Basic Research Questions

Q. What validated methods are recommended for confirming the synthesis of (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine and its derivatives?

  • Methodological Answer : Synthesis confirmation requires a multi-analytical approach:

  • Elemental analysis to verify stoichiometric composition.
  • Spectral characterization (e.g., 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and FT-IR) to confirm functional groups and stereochemistry.
  • Mass spectrometry for molecular weight validation.
  • Comparative studies with unmodified piperazine derivatives to assess structural modifications (e.g., sulfonyl or methoxy substitutions) .

Q. How is the toxicity profile of modified piperazine derivatives assessed in preclinical studies?

  • Methodological Answer :

  • In vitro cytotoxicity assays (e.g., MTT or LDH release) using cell lines (e.g., HEK-293 or HepG2) to determine IC50_{50} values.
  • In vivo acute toxicity studies in rodent models, monitoring organ histopathology and serum biomarkers (e.g., ALT, AST).
  • Beta-cyclodextrin encapsulation is a noted strategy to reduce toxicity but may require balancing against diminished bioactivity .

Q. What experimental models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Infiltration anesthesia models (e.g., rat plantar tests) to assess local anesthetic activity via latency period measurements .
  • Antiplatelet assays (e.g., ADP-induced platelet aggregation) to quantify inhibitory effects, supported by computational docking to validate interactions with targets like P2Y12_{12} receptors .

Advanced Research Questions

Q. How can computational tools resolve contradictions between predicted bioactivity and experimental results in modified piperazine derivatives?

  • Methodological Answer :

  • QSAR modeling (e.g., using CoMFA or CoMSIA) to correlate structural descriptors (e.g., logP, polar surface area) with activity.
  • Molecular dynamics simulations to assess conformational stability of sulfonyl-piperazine interactions in target binding pockets.
  • Free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinity, addressing discrepancies between in silico predictions and empirical data .

Q. What strategies optimize the thermal stability and supramolecular interactions of piperazine-based inclusion complexes?

  • Methodological Answer :

  • X-ray crystallography to resolve crystal structures and identify stabilizing interactions (e.g., hydrogen bonds, π-π stacking).
  • Hirshfeld surface analysis to map intermolecular contacts and quantify their contributions to lattice stability.
  • Thermogravimetric analysis (TGA) to determine decomposition thresholds, with β-cyclodextrin or co-crystallization agents enhancing thermal resilience .

Q. How does the protonation state of the piperazine moiety influence PROTAC design and target engagement?

  • Methodological Answer :

  • Experimental pKa_a determination (e.g., potentiometric titration using Sirius T3) to assess basicity under physiological conditions.
  • pH-dependent solubility studies to optimize linker protonation for E3 ligase binding.
  • In silico predictions (e.g., MoKa software) to model substituent effects on pKa_a and guide rational design of pH-stable PROTACs .

Q. What analytical techniques characterize the stereochemical purity of the (S)-configured isopropyl group in this compound?

  • Methodological Answer :

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve enantiomers.
  • Circular dichroism (CD) spectroscopy to confirm optical activity.
  • X-ray crystallography for absolute configuration assignment, critical for structure-activity relationship (SAR) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.